molecular formula C11H14ClF B14055641 1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene

1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene

Cat. No.: B14055641
M. Wt: 200.68 g/mol
InChI Key: OEPQJXAFIRONGZ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene typically involves the alkylation of 3-ethyl-4-fluorobenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new functionalized derivatives.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom or reduce other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or sodium methoxide in anhydrous solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone derivative.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.

    Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond and resulting in a functionalized product. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-ethyl-4-fluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H14ClF

Molecular Weight

200.68 g/mol

IUPAC Name

4-(3-chloropropyl)-2-ethyl-1-fluorobenzene

InChI

InChI=1S/C11H14ClF/c1-2-10-8-9(4-3-7-12)5-6-11(10)13/h5-6,8H,2-4,7H2,1H3

InChI Key

OEPQJXAFIRONGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CCCCl)F

Origin of Product

United States

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